molecular formula C7H8ClNO B8617324 (6-Chloro-pyridin-2-yl)-ethanol

(6-Chloro-pyridin-2-yl)-ethanol

Cat. No.: B8617324
M. Wt: 157.60 g/mol
InChI Key: OOSDKOWXXCSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyridin-2-yl)-ethanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3

InChI Key

OOSDKOWXXCSDHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (6-chloro-pyridin-2-yl)-acetic acid ethyl ester (1.8 g, 9.05 mmol) in dry tetrahydrofuran (25 mL) was cooled to 0° C. Borane-dimethylsulfide complex (4.35 mL, 45.25 mmol) was added dropwise and the reaction mixture warmed to room temperature before heating at reflux overnight. The mixture was cooled to room temperature and quenched into saturated ammonium chloride solution and extracted with ethyl acetate. The separated organic layer was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated to give the crude product which was purified by column chromatography over silica gel (60-120 mesh) using 30% ethyl acetate in chloroform as eluent to afford (6-chloro-pyridin-2-yl)-ethanol (0.76 g, 54%) as a liquid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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